

Application Note: Quantification of Colneleic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	Colneleic acid	
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Introduction

Colneleic acid is a divinyl ether fatty acid produced in plants from linoleic acid through the lipoxygenase pathway.[1][2] Its presence and concentration in various biological systems are of growing interest due to its potential role in plant defense mechanisms against pathogens.[2] Accurate and sensitive quantification of colneleic acid is crucial for understanding its physiological functions and exploring its potential applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of fatty acids due to its high resolution, sensitivity, and ability to provide structural information.[3] This application note provides a detailed protocol for the quantification of colneleic acid in biological samples using GC-MS.

Data Presentation

While specific quantitative data for **colneleic acid** is not widely published, the following tables summarize typical performance data for the analysis of C18 fatty acids, which are structurally similar and can be analyzed using the same methodology. This data can be used as a reference for method validation when quantifying **colneleic acid**.

Table 1: Method Validation Parameters for C18 Fatty Acid Methyl Esters (FAMEs) by GC-MS



Parameter	C18:0 FAME	C18:1 FAMEs	C18:2 FAMEs	C18:3 FAMEs
Limit of Detection (LOD) (µg/L)	9.0	149.4 - 168.8	84.9 - 103.0	30.4 - 44.7
Limit of Quantitation (LOQ) (µg/L)	30.1	498.0 - 562.7	283.0 - 343.4	101.2 - 148.9
Linear Range (μg/mL)	up to 400	up to 400	0.15 - 400	0.15 - 400
Intra-day Precision (RSD %)	1.8 - 4.9	1.8 - 4.9	1.8 - 4.9	1.8 - 4.9
Inter-day Precision (RSD %)	2.1 - 4.6	2.1 - 4.6	2.1 - 4.6	2.1 - 4.6
Recovery (%)	95.5 - 105.8	95.5 - 105.8	95.5 - 105.8	95.5 - 105.8

Data adapted from a study on C18 fatty acids in milk.[4]

Table 2: Recovery of Fatty Acids using Different Extraction and Derivatization Methods

Fatty Acid	Extraction Method	Derivatization	Recovery (%)
C18 Fatty Acids	Solid Phase Extraction (SPE)	-	>90
Various Fatty Acids	Liquid-Liquid Extraction	FAMEs	84.0 - 114.7

Data compiled from various sources.[5][6]

Experimental Protocols

This section details the key experimental procedures for the quantification of colneleic acid.



Lipid Extraction from Biological Samples

The choice of extraction method depends on the sample matrix. A modified Folch or Bligh and Dyer method is commonly used for tissues and biofluids.

Materials:

- Biological sample (e.g., plant tissue, cell culture)
- Chloroform
- Methanol
- 0.9% NaCl solution
- Internal Standard (e.g., deuterated linoleic acid)
- Centrifuge
- Glass centrifuge tubes
- Nitrogen gas evaporator

Protocol:

- · Homogenize the biological sample.
- To the homogenate, add a known amount of internal standard.
- Add chloroform:methanol (2:1, v/v) to the sample in a glass centrifuge tube.
- Vortex vigorously for 2 minutes.
- Add 0.9% NaCl solution to create a biphasic system.
- Centrifuge at 2000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.



• Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the carboxyl group of fatty acids needs to be derivatized to increase their volatility. The most common method is methylation to form FAMEs.

Materials:

- Dried lipid extract
- BF3-methanol solution (14% w/v) or 2M Methanolic KOH
- Hexane
- Saturated NaCl solution
- Heating block or water bath
- · Glass reaction vials with screw caps

Protocol (using BF3-methanol):

- Add 1 mL of BF3-methanol solution to the dried lipid extract.
- Cap the vial tightly and heat at 60°C for 30 minutes.
- Cool the vial to room temperature.
- Add 1 mL of hexane and 1 mL of saturated NaCl solution.
- Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.
- The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

GC-MS Analysis

Instrumentation and Conditions:



- · Gas Chromatograph: Agilent 7890A or equivalent
- Mass Spectrometer: Agilent 5975C or equivalent
- Column: HP-88 capillary column (100 m x 0.25 mm x 0.20 μm) or equivalent polar capillary column.[7]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250°C
- Injection Volume: 1 μL (split or splitless mode can be used depending on the concentration)
- Oven Temperature Program:
 - Initial temperature: 140°C, hold for 5 minutes
 - Ramp to 240°C at 4°C/min
 - Hold at 240°C for 15 minutes.[7]
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 50-550

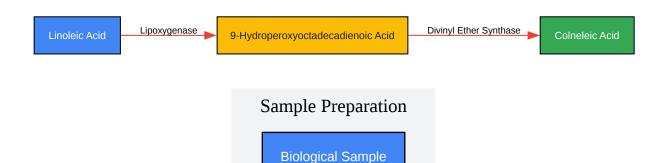
Data Acquisition and Quantification:

- Data can be acquired in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
- For quantification, a calibration curve is generated using a series of standard solutions of colneleic acid methyl ester with a constant concentration of the internal standard.
- The concentration of **colneleic acid** in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



Visualizations Signaling Pathway: Formation of Colneleic Acid

The following diagram illustrates the enzymatic conversion of linoleic acid to **colneleic acid** via the lipoxygenase pathway in plants.[1][2]



Lipid Extraction (e.g., Folch Method)

Derivatization to FAMEs (e.g., BF3-Methanol)

Analysis

GC-MS Analysis

Data Processing

Quantification (Internal Standard Method)

Colneleic Acid Concentration



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